![molecular formula C25H22N8O4 B3016333 2-(2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 920413-90-7](/img/structure/B3016333.png)

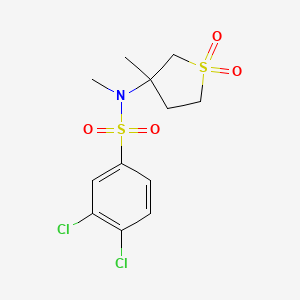

2-(2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Comprehensive Analysis of 2-(2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

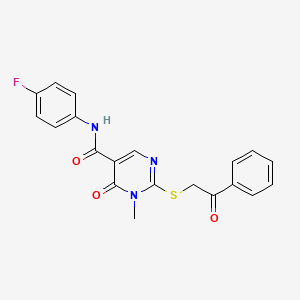

The compound this compound is a complex molecule with a piperazine ring and an isoindoline-1,3-dione core. It contains a triazolo-pyrimidine moiety and a methoxyphenyl group, making it a potential candidate for various biological activities .

Synthesis Analysis

The synthesis of this compound involves the incorporation of a piperazine ring, a triazolo-pyrimidine moiety, and an isoindoline-1,3-dione core. The specific synthetic pathways and reaction conditions for the formation of this compound have not been directly addressed in the provided abstracts. However, the synthesis of related piperazine derivatives and triazolo compounds has been reported in the literature, indicating the feasibility of synthesizing this compound through established synthetic methods .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a piperazine ring, a triazolo-pyrimidine moiety, and an isoindoline-1,3-dione core. The arrangement and conformation of these structural elements contribute to the overall shape and properties of the molecule. The crystal structures of related arylpiperazine derivatives have been analyzed, providing insights into the conformational preferences and hydrogen bond patterns of similar compounds .

Chemical Reactions Analysis

The specific chemical reactions involving this compound have not been directly addressed in the provided abstracts. However, the antibacterial and antimicrobial activities of related piperazinyl oxazolidinones, triazole derivatives, and bicyclic triazolone and triazinedione derivatives have been investigated, indicating the potential for biological interactions and reactivity of compounds with similar structural motifs .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as solubility, stability, and spectroscopic characteristics, have not been explicitly discussed in the provided abstracts. However, the antimicrobial activities and structure-activity relationships of related compounds suggest that the physical and chemical properties of this compound may be relevant for its potential biological applications .

Piperazinyl oxazolidinone antibacterial agents containing a pyridine, diazene, or triazene heteroaromatic ring. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives Syntheses and 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives. H-bond pattern in arylpiperazine structures. Structures of cis and trans 2-{4-[4-(2-methoxyphenyl)piperazin-1-yl]but-2-enyl}isoindoline-1,3-diones and their hydrochloride salts

Aplicaciones Científicas De Investigación

Antimicrobial Activities

Compounds related to 2-(2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione have been synthesized and tested for antimicrobial activities. For instance, Bektaş et al. (2007) investigated novel triazole derivatives for their effectiveness against various microorganisms, finding some with good to moderate antimicrobial activities (Bektaş et al., 2007).

Antihypertensive Properties

Bayomi et al. (1999) synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, closely related to the chemical , to test their potential as antihypertensive agents. They found that compounds 7, 11, and 25 showed promising activity in this regard (Bayomi et al., 1999).

5-HT2 Antagonist Activity

Watanabe et al. (1992) synthesized derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione, which are structurally similar to the compound of interest, and evaluated them for their 5-HT2 and alpha 1 receptor antagonist activity. They identified certain compounds with potent 5-HT2 antagonist activity (Watanabe et al., 1992).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It is known that the triazole ring, a core component of this compound, can make specific interactions with different target receptors . This suggests that the compound may exert its effects by interacting with these receptors, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of pharmacological activities associated with similar compounds , it is likely that this compound affects multiple biochemical pathways. These could include pathways involved in cell proliferation (relevant to anticancer activity), inflammation (relevant to anti-inflammatory activity), and microbial growth (relevant to antimicrobial activity), among others.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the likely ADME properties of the compound, which can impact its bioavailability and overall pharmacological effects.

Result of Action

Given the broad range of pharmacological activities associated with similar compounds , it is likely that this compound exerts a variety of effects at the molecular and cellular levels. These could include inhibition of cell proliferation (in the context of anticancer activity), reduction of inflammation (in the context of anti-inflammatory activity), and inhibition of microbial growth (in the context of antimicrobial activity), among others.

Propiedades

IUPAC Name |

2-[2-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N8O4/c1-37-17-8-6-16(7-9-17)33-23-21(28-29-33)22(26-15-27-23)31-12-10-30(11-13-31)20(34)14-32-24(35)18-4-2-3-5-19(18)25(32)36/h2-9,15H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKQHMMOGANOCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CN5C(=O)C6=CC=CC=C6C5=O)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3016251.png)

![1-[4-(benzyloxy)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3016257.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016259.png)

![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-methylacetamide](/img/structure/B3016264.png)

![4-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B3016265.png)

![2-[3-[2-(3-nitroanilino)-2-oxoethyl]-1-adamantyl]-N-(3-nitrophenyl)acetamide](/img/structure/B3016268.png)